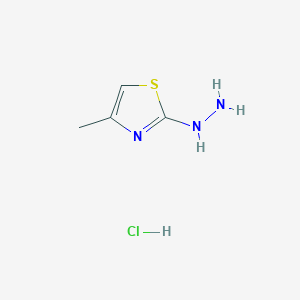

2-Hydrazinyl-4-methylthiazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372681. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-3-2-8-4(6-3)7-5;/h2H,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVVBMWIMGMGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78886-45-0, 14397-08-1 | |

| Record name | 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydrazinyl-4-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydrazinyl-4-methylthiazole hydrochloride chemical properties

An In-depth Technical Guide to 2-Hydrazinyl-4-methylthiazole Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 14397-08-1), a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and application potential, offering field-proven insights for laboratory professionals.

Introduction and Strategic Importance

This compound is a heterocyclic hydrazine derivative. The strategic importance of this molecule lies in the unique combination of its two core functional moieties:

-

The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. It serves as a stable, often bioisosteric replacement for other aromatic systems and engages in a variety of non-covalent interactions with biological targets.

-

The Hydrazine Group (-NHNH₂): This highly nucleophilic functional group is a powerful tool for synthetic chemists. It serves as a linchpin for connecting molecular fragments, most commonly through the formation of hydrazones, and is a precursor to a wide array of other nitrogen-containing heterocycles like pyrazoles and triazoles.

The hydrochloride salt form enhances the compound's stability and often improves its solubility in polar protic solvents, making it a convenient and practical reagent for use in various reaction media.

Physicochemical and Structural Properties

The inherent properties of a molecule dictate its handling, reactivity, and formulation potential. While extensive experimental data for this specific salt is not broadly published, we can consolidate its known identifiers and computed properties to guide its use.

Core Identifiers

| Property | Value | Source |

| CAS Number | 14397-08-1 | [1] |

| Molecular Formula | C₄H₈ClN₃S | [1] |

| Molecular Weight | 165.65 g/mol | [1] |

| IUPAC Name | (4-methyl-1,3-thiazol-2-yl)hydrazine;hydrochloride | [1] |

| Synonyms | (4-Methyl-thiazol-2-yl)-hydrazine HCl | [1] |

Computed Physical Properties

The following properties are computationally derived and provide valuable estimates for experimental design.

| Property | Predicted Value | Source |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 79.2 Ų | [1] |

| Complexity | 77.7 | [1] |

| Covalently-Bonded Unit Count | 2 | [1] |

Note: Experimental properties such as melting point and aqueous solubility are not consistently reported in publicly available literature and should be determined empirically.

Molecular Structure

The structure consists of a thiazole ring substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position, complexed with hydrochloric acid.

Caption: Structure of 2-Hydrazinyl-4-methylthiazole HCl.

Synthesis and Manufacturing

The synthesis of 2-hydrazinylthiazoles is well-established, typically proceeding through one of two primary routes. The choice of pathway depends on the availability of starting materials and desired scale.

Pathway 1: From a 2-Halothiazole Precursor (Nucleophilic Aromatic Substitution)

This is the most direct and common laboratory-scale synthesis. The causality is straightforward: the electron-withdrawing nature of the thiazole ring's nitrogen atom activates the C2 position for nucleophilic attack.

Workflow:

-

Starting Material: 2-Chloro-4-methylthiazole or 2-Bromo-4-methylthiazole.

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O).

-

Solvent: A high-boiling point alcohol, such as ethanol or isopropanol, is typically used to facilitate the reaction.

-

Procedure: The 2-halothiazole is dissolved in the alcohol, and an excess of hydrazine hydrate is added. The mixture is heated to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is concentrated. The resulting free base (2-hydrazinyl-4-methylthiazole) is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl (e.g., HCl in ether or concentrated aqueous HCl) is added to precipitate the hydrochloride salt, which is then isolated by filtration.

Expertise Insight: Using an excess of hydrazine hydrate not only drives the reaction to completion but also acts as a base to neutralize the hydrogen halide byproduct formed during the reaction.

Caption: Synthetic workflow via nucleophilic substitution.

Pathway 2: From Thiosemicarbazide (Hantzsch-Type Cyclization)

This pathway builds the thiazole ring itself. It is a variation of the classic Hantzsch thiazole synthesis.

Workflow:

-

Starting Materials: Thiosemicarbazide and an α-haloketone (e.g., chloroacetone).

-

Procedure: Thiosemicarbazide is reacted with chloroacetone in a suitable solvent, often ethanol. The initial condensation forms a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization via attack of the sulfur atom on the carbon bearing the halogen, followed by dehydration to form the aromatic thiazole ring.

-

Work-up: The reaction mixture is cooled, and the product often precipitates directly as the hydrohalide salt (in this case, hydrochloride). Recrystallization from a solvent like ethanol/water can be used for purification.

Chemical Reactivity and Synthetic Utility

The utility of this compound is defined by the reactivity of its hydrazinyl group. The lone pair of electrons on the terminal nitrogen makes it a potent nucleophile.

Formation of Hydrazones (Schiff Bases)

The most fundamental reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically acid-catalyzed. Since the starting material is already a hydrochloride salt, it can often provide its own catalyst.

Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

Caption: General reaction scheme for hydrazone formation.

This reaction is foundational for drug development, as the resulting hydrazone linker can connect the thiazole core to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities. A study by Bakr et al. (2021) demonstrated this principle by preparing thiosemicarbazone derivatives from a related benzylidenehydrazinyl-4-methylthiazole in an ethanol/HCl medium, highlighting the utility of the hydrochloride in facilitating such condensations[2].

Synthesis of Fused Heterocyclic Systems

The hydrazine moiety is a key precursor for building more complex fused ring systems. For instance, reaction with β-dicarbonyl compounds (like acetylacetone) can lead to the formation of pyrazole rings fused or linked to the thiazole core. This versatility makes it an invaluable tool for scaffold diversification in medicinal chemistry libraries.[3]

Applications in Research and Drug Development

The thiazole nucleus and the hydrazone linkage are both associated with a wide spectrum of biological activities. Consequently, derivatives of 2-Hydrazinyl-4-methylthiazole are promising candidates for screening in various therapeutic areas.

-

Antimicrobial and Antifungal Agents: The thiazole ring is a component of several antimicrobial drugs. The hydrazone moiety can enhance lipophilicity, which may improve penetration of microbial cell membranes.[4]

-

Anticancer Agents: Numerous studies have explored hydrazinyl-thiazole derivatives as potential anticancer agents. These compounds can be designed to act as enzyme inhibitors (e.g., kinase inhibitors) or as cytotoxic agents.[5]

-

Agrochemicals: The related benzothiazole analog, 2-hydrazino-4-methylbenzothiazole, is a known intermediate in the synthesis of the fungicide tricyclazole, which is used to protect rice crops.[6][7][8] This underscores the potential for the simpler thiazole derivative in the development of new pesticides and herbicides.

Spectroscopic Analysis (Predicted)

-

¹H NMR:

-

Methyl Protons (-CH₃): A sharp singlet expected around δ 2.2-2.5 ppm.[9][10]

-

Thiazole Ring Proton (-CH=): A singlet for the proton at the C5 position, expected around δ 6.5-7.0 ppm.

-

Hydrazine Protons (-NH-NH₃⁺): Broad, exchangeable signals. Their chemical shift would be highly dependent on the solvent and concentration, but they would likely appear downfield (δ > 8.0 ppm) due to the positive charge.

-

-

¹³C NMR:

-

Methyl Carbon: Expected around δ 15-20 ppm.

-

Thiazole Ring Carbons: C2 (bearing the hydrazine) would be the most downfield (~δ 160-170 ppm). C4 and C5 would appear in the aromatic region (~δ 110-150 ppm).

-

-

IR Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the -NH and -NH₃⁺ groups.

-

C=N and C=C Stretching: Aromatic ring stretches around 1500-1600 cm⁻¹.

-

Safety, Handling, and Storage

Trustworthiness through Self-Validation: Every protocol must include inherent safety checks. Before handling this compound, researchers must consult a comprehensive Safety Data Sheet (SDS) and be familiar with the risks associated with hydrazine derivatives.

-

Hazard Profile: While specific data for this hydrochloride is limited, compounds containing a hydrazine moiety should be handled as potentially toxic and carcinogenic. The GHS classification for the related 2-hydrazino-4-methylbenzothiazole includes warnings for being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

References

- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

-

2-Hydrazinyl-4-methyl-1,3-benzothiazole. National Center for Biotechnology Information (PMC). [Link]

-

2-Hydrazinylthiazole | C3H5N3S | CID 11959066. PubChem, National Center for Biotechnology Information. [Link]

-

2-Hydrazinyl-4-methylbenzo[d]thiazole | 20174-68-9. Pharmaffiliates. [Link]

-

Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society. [Link]

-

Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. ResearchGate. [Link]

-

2-hydrazine-4-methylbenzothiazole. ChemBK. [Link]

-

Bakr, R. B., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules, 26(4), 1033. [Link]

-

One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Rasayan Journal of Chemistry. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 7. 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Ethyl-4-methyl thiazole(15679-12-6) 1H NMR spectrum [chemicalbook.com]

- 11. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 2-Hydrazinyl-4-methylthiazole Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a hydrazinyl moiety at the 2-position creates a versatile synthetic intermediate and a pharmacophore with significant biological potential. However, the structural confirmation of such molecules, particularly in their salt forms like 2-Hydrazinyl-4-methylthiazole hydrochloride, requires a rigorous, multi-technique approach to unambiguously resolve potential tautomeric forms and confirm atomic connectivity. This guide provides a comprehensive framework for the complete structure elucidation of this target compound, designed for researchers and scientists in drug development. We detail a self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and Single-Crystal X-ray Diffraction. Each section explains the causality behind experimental choices, presents detailed protocols, and offers expert interpretation of expected data, culminating in a definitive structural assignment.

The Strategic Importance of the Hydrazinyl-Thiazole Scaffold

Hydrazinyl-thiazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their wide spectrum of biological activities.[1][2] The unique electronic and structural features of this scaffold allow for diverse molecular interactions, making these compounds promising candidates for antimicrobial, anticancer, and anti-inflammatory agents.[3] The hydrochloride salt form is often preferred in development to improve solubility and stability.

The primary challenge in characterizing this compound lies in its potential for tautomerism (existing as either the hydrazine or a hydrazone form) and the precise localization of the proton and the chloride counter-ion. A robust analytical strategy is therefore not just confirmatory but essential for regulatory submission and understanding structure-activity relationships (SAR).

A Multi-Technique, Self-Validating Workflow

The definitive elucidation of a novel chemical entity's structure is not achieved by a single experiment but by the logical convergence of data from multiple orthogonal techniques.[4][5] Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system. The workflow presented here is designed to systematically build the structural argument from the molecular formula up to the three-dimensional arrangement in the solid state.

Synthesis and Sample Preparation

A reliable synthesis is the prerequisite for any analytical characterization. The title compound can be synthesized via the reaction of a suitable starting material, such as 2-chloro-4-methylthiazole, with hydrazine hydrate.[6]

Experimental Protocol: Synthesis

-

To a solution of 2-chloro-4-methylthiazole (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Dissolve the crude residue in a minimal amount of ethanol and add a stoichiometric amount of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Mass Spectrometry: Establishing the Molecular Formula

Causality: The first step is to confirm the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) is critical as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[7] Electrospray Ionization (ESI) is the technique of choice for this polar, pre-charged molecule.

Experimental Protocol: ESI-HRMS

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile/water (50:50).

-

Infuse the solution directly into the ESI source operating in positive ion mode.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Interpretation

The expected output is a dominant peak corresponding to the protonated free base [M+H]⁺. The hydrochloride salt will dissociate in solution, and the chloride ion will not be observed in positive mode ESI.

| Parameter | Expected Value | Inference |

| Molecular Formula (Free Base) | C₄H₇N₃S | - |

| Exact Mass (Monoisotopic) | 129.0361 Da | Calculated mass of the neutral molecule. |

| Observed Ion [M+H]⁺ | ~130.0434 m/z | Confirms the mass of the free base. The high resolution distinguishes it from other possible elemental compositions. |

| Table 1: Predicted High-Resolution Mass Spectrometry data. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[8] The presence of N-H, C=N, and C-S bonds will give characteristic absorption bands, providing immediate structural clues.

Experimental Protocol: ATR-FTIR

-

Place a small amount of the dry hydrochloride salt powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean crystal prior to the sample measurement.

Data Interpretation

The IR spectrum will confirm the presence of the hydrazinyl group and the thiazole ring. The protonation of the hydrazinyl group will result in broad absorptions characteristic of ammonium salts.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 2800 (broad) | N-H stretch | -NH₃⁺ group of the protonated hydrazine |

| ~3100 | C-H stretch | Aromatic C-H on the thiazole ring |

| ~1640 | C=N stretch | Imine bond within the thiazole ring |

| ~1550 | N-H bend | Bending vibration of the -NH₃⁺ group |

| ~1450 | C-H bend | Methyl group scissoring |

| ~650 | C-S stretch | Thioether linkage in the thiazole ring |

| Table 2: Predicted key Infrared absorption bands.[9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms.

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal solvent. Its high polarity readily dissolves the hydrochloride salt, and its hydrogen-bonding acceptor nature slows down the exchange rate of the N-H protons, allowing them to be observed as distinct (though often broad) signals.

¹H NMR Spectroscopy: Proton Environments

-

Experimental Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm).

-

-

Data Interpretation: The spectrum is expected to be simple, showing four distinct signals. The protonation on the terminal nitrogen of the hydrazine moiety is expected, leading to a downfield shift and broadening of the NH signals.

¹³C NMR Spectroscopy: Carbon Skeleton

-

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Reference the spectrum to the DMSO-d₆ solvent signal (δ ~39.52 ppm).

-

-

Data Interpretation: Four signals are expected, corresponding to the four unique carbon atoms in the molecule.

| Atom | ¹H NMR Prediction (δ, ppm) | ¹³C NMR Prediction (δ, ppm) | Assignment Notes |

| CH₃ | ~2.4 ppm (s, 3H) | ~17 ppm | Singlet, integrating to 3 protons. Typical for a methyl on an aromatic ring. |

| H-5 | ~6.8 ppm (s, 1H) | ~110 ppm | Singlet proton on the thiazole ring. |

| NH | ~9.0 ppm (br s, 1H) | - | Broad, exchangeable proton of the secondary amine. |

| NH₂ (as NH₃⁺) | ~10.5 ppm (br s, 3H) | - | Very broad, downfield, exchangeable protons of the protonated terminal amine. |

| C-4 | - | ~148 ppm | Quaternary carbon attached to the methyl group. |

| C-2 | - | ~168 ppm | Quaternary carbon attached to the hydrazinyl group, highly deshielded. |

| Table 3: Predicted ¹H and ¹³C NMR chemical shifts in DMSO-d₆.[11][12][13] |

2D NMR: Confirming the Connectivity

Causality: While 1D NMR suggests the structure, 2D NMR proves it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive, as it shows correlations between protons and carbons separated by 2 or 3 bonds, effectively building the molecular skeleton.

-

Key HMBC Correlations for Proof:

-

H-Me to C-4 and C-5: The protons of the methyl group (~2.4 ppm) should show a strong three-bond correlation to the C-5 carbon (~110 ppm) and a two-bond correlation to the C-4 carbon (~148 ppm). This definitively places the methyl group at the C-4 position.

-

H-5 to C-4: The thiazole ring proton (~6.8 ppm) will show a two-bond correlation to the C-4 carbon (~148 ppm), confirming their adjacency.

-

Single-Crystal X-ray Diffraction: The Unambiguous Proof

Causality: While the combination of MS and NMR provides incontrovertible proof of the structure and connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.[14] It will resolve the exact location of the proton on the hydrazinyl group and detail the hydrogen bonding network involving the chloride ion.

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent (e.g., ethanol/water) or vapor diffusion. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to achieve a low R-factor, which indicates a good fit.

Expected Outcome

The crystal structure will confirm the planarity of the thiazole ring.[14] It will show that the terminal nitrogen of the hydrazinyl group is indeed protonated, forming an -NH₃⁺ moiety. Crucially, it will reveal the intermolecular hydrogen bonding interactions where the N-H donors of the protonated hydrazine and the thiazole ring nitrogen (as an acceptor) interact with the chloride counter-ion, stabilizing the crystal lattice.

Conclusion: A Unified Structural Assignment

The structure elucidation of this compound is a case study in modern analytical chemistry. By following the integrated workflow described, a researcher can move systematically from a synthetic product to a fully validated structure. High-resolution mass spectrometry establishes the elemental formula. Infrared spectroscopy confirms the presence of key functional groups and the ammonium salt character. A full suite of 1D and 2D NMR experiments unequivocally determines the atomic connectivity and differentiates it from any potential isomers. Finally, single-crystal X-ray diffraction provides the definitive three-dimensional structure and solid-state interactions. The convergence of data from these orthogonal techniques provides a self-validating and unassailable structural proof, a critical milestone in any drug development program.

References

-

Title: 2-Hydrazinyl-4-methyl-1,3-benzothiazole Source: Acta Crystallographica Section E: Structure Reports Online, 2011. URL: [Link]

-

Title: Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds Source: Applied Sciences, 2024. URL: [Link]

-

Title: Benzothiazole, 2-hydrazinyl-4-methyl- Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek. URL: [Link]

-

Title: Structural elucidation of compounds using different types of spectroscopic techniques Source: Journal of Chemical and Pharmaceutical Sciences, 2015. URL: [Link]

-

Title: Structure elucidation – Knowledge and References Source: Taylor & Francis Online. URL: [Link]

-

Title: Synthesis of 2-(2-Hydrazinyl) thiazole derivatives Source: ResearchGate, 2018. URL: [Link]

-

Title: A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances Source: Semantic Scholar, 2020. URL: [Link]

-

Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Source: PubMed Central, National Center for Biotechnology Information. URL: [Link]

-

Title: Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k Source: ResearchGate, 2016. URL: [Link]

-

Title: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Source: PubMed Central, National Center for Biotechnology Information, 2019. URL: [Link]

-

Title: Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole Source: Journal of the Chinese Chemical Society, 2000. URL: [Link]

-

Title: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies Source: MDPI, 2020. URL: [Link]

-

Title: 2-Amino-4-methylthiazole - Optional[13C NMR] Source: SpectraBase. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole [cymitquimica.com]

- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 7. jchps.com [jchps.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) IR Spectrum [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydrazinyl-4-methylthiazole Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazinyl-4-methylthiazole hydrochloride (CAS Number: 14397-08-1), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document delves into the compound's physicochemical properties, details synthetic strategies, explores its reactivity, and highlights its diverse applications as a scaffold for novel therapeutic agents. Particular emphasis is placed on providing practical, field-proven insights and detailed experimental protocols to support researchers in their synthetic and drug discovery endeavors. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide a robust framework for its synthesis, characterization, and utilization.

Introduction: The Versatility of the 2-Hydrazinylthiazole Scaffold

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in medicinal chemistry. The introduction of a hydrazinyl moiety at the 2-position of the thiazole ring creates a versatile and highly reactive intermediate, 2-hydrazinylthiazole, which serves as a gateway to a vast chemical space of potential drug candidates.

This compound, as a stable salt of this reactive core, offers a convenient starting material for the synthesis of a wide array of derivatives. The methyl group at the 4-position provides a subtle yet important modulation of the molecule's steric and electronic properties. The hydrazinyl group is a potent nucleophile and can readily react with electrophiles to form a variety of functional groups, most notably hydrazones, which are themselves known to possess a broad spectrum of biological activities. This guide will explore the synthesis, characterization, and synthetic utility of this valuable building block.

Physicochemical and Structural Properties

While detailed experimental data for this compound is not extensively reported, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Value (Predicted or from Analogues) | Source |

| CAS Number | 14397-08-1 | |

| Molecular Formula | C4H8ClN3S | [1] |

| Molecular Weight | 165.65 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (expected) | N/A |

| Melting Point | Data not available. For the related 2-hydrazino-4-phenylthiazole hydrochloride, the melting point is 104-111 °C (decomposes) | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | N/A |

| pKa | Data not available. The hydrazinyl group is basic. | N/A |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically follows the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thiourea or thiosemicarbazide with an α-haloketone.

General Synthetic Pathway

The most common route to 2-hydrazinyl-4-substituted thiazoles involves the reaction of thiosemicarbazide with an appropriate α-haloketone. For the synthesis of the title compound, the starting materials would be thiosemicarbazide and 1-chloroacetone (or 1-bromoacetone).

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a generalized procedure adapted from the synthesis of similar 2-hydrazinylthiazole derivatives. Researchers should optimize the conditions for their specific setup.

Step 1: Synthesis of 2-Hydrazinyl-4-methylthiazole

-

To a solution of thiosemicarbazide (1.0 eq) in ethanol, add 1-chloroacetone (1.0 eq) dropwise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the free base.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude 2-hydrazinyl-4-methylthiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-hydrazinyl-4-methylthiazole in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with the solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Expected 1H NMR (in DMSO-d6, 400 MHz):

-

δ ~2.2-2.4 ppm (s, 3H): Methyl protons at the C4 position of the thiazole ring.

-

δ ~6.5-6.8 ppm (s, 1H): Proton at the C5 position of the thiazole ring.

-

δ ~8.0-9.0 ppm (br s, 3H): Protons of the hydrazinyl group (-NHNH2), which may be exchangeable with D2O. The hydrochloride salt formation will likely shift these signals downfield.

Expected 13C NMR (in DMSO-d6, 100 MHz):

-

δ ~15-20 ppm: Carbon of the methyl group at C4.

-

δ ~100-110 ppm: Carbon at the C5 position of the thiazole ring.

-

δ ~145-155 ppm: Carbon at the C4 position of the thiazole ring.

-

δ ~165-175 ppm: Carbon at the C2 position of the thiazole ring, attached to the hydrazinyl group.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilic nature of the hydrazinyl group and the inherent reactivity of the thiazole ring.

Reactions of the Hydrazinyl Group

The primary mode of reactivity involves the condensation of the hydrazinyl moiety with various carbonyl compounds to form stable hydrazones. This reaction is a cornerstone for the generation of diverse libraries of potential drug candidates.

Caption: Key reactions of this compound.

Experimental Protocol: Synthesis of a Hydrazone Derivative

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added if the starting material is the free base.

-

Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Further Cyclization Reactions

The resulting hydrazone derivatives can undergo further intramolecular cyclization to form a variety of fused heterocyclic systems, such as triazolothiazoles, which are also of significant interest in medicinal chemistry.

Applications in Drug Development

The 2-hydrazinylthiazole scaffold is a key component in a wide range of compounds with demonstrated biological activities. The ability to easily diversify the molecule by forming various hydrazones allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

-

Antimicrobial Agents: Numerous studies have reported the synthesis of 2-hydrazinylthiazole derivatives with potent antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

-

Anticancer Agents: The thiazole nucleus is present in several approved anticancer drugs. Hydrazone derivatives of 2-hydrazinylthiazole have been shown to exhibit cytotoxic activity against various cancer cell lines, often through mechanisms involving apoptosis induction or cell cycle arrest.

-

Antidiabetic Agents: Recent research has explored the potential of 2-hydrazinylthiazole derivatives as inhibitors of enzymes such as α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.

-

Other Therapeutic Areas: The versatility of this scaffold has led to its investigation in a variety of other therapeutic areas, including as anti-inflammatory, antiviral, and antitubercular agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following guidelines are based on the known hazards of related hydrazine and thiazole derivatives.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. They may also be skin and eye irritants.

For detailed safety information, it is highly recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the hydrazinyl group allow for the rapid generation of diverse chemical libraries for drug discovery programs. While specific experimental data for the title compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging data from closely related analogues. As research in this area continues, the full potential of this and other 2-hydrazinylthiazole derivatives in medicinal chemistry is yet to be fully realized.

References

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (n.d.). Chemical Papers. Retrieved January 17, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023, March 17). ACS Omega. Retrieved January 17, 2026, from [Link]

Sources

(4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of (4-methyl-1,3-thiazol-2-yl)hydrazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride (CAS No: 14397-08-1) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its utility stems from the versatile reactivity of the hydrazine moiety attached to the robust 4-methylthiazole scaffold, enabling the construction of a diverse array of more complex molecules with significant biological activities, including potential antidiabetic and antimicrobial agents.[3][4] This guide provides a comprehensive overview of the predominant synthetic methodology for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, critical safety considerations, and methods for characterization. It is intended for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Strategic Overview of Synthesis

The most prevalent and efficient method for constructing the (4-methyl-1,3-thiazol-2-yl)hydrazine core is a variation of the Hantzsch thiazole synthesis. This classical approach involves the condensation and cyclization of a thiosemicarbazide with an α-haloketone.[5][6] In this specific synthesis, thiosemicarbazide serves as the nitrogen- and sulfur-donating backbone, while chloroacetone provides the three-carbon unit required to form the 4-methyl-substituted thiazole ring.

This one-pot reaction is favored for its operational simplicity, accessibility of starting materials, and generally good yields. The resulting 2-hydrazinyl-4-methylthiazole free base is typically converted to its hydrochloride salt in a subsequent step to enhance its stability, crystallinity, and handling characteristics.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The formation of the 2-hydrazinyl-4-methylthiazole ring proceeds through a well-established mechanism:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of thiosemicarbazide on the electrophilic carbonyl carbon of chloroacetone. This forms a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration to form a thiosemicarbazone derivative.

-

Intramolecular Cyclization: The terminal amino group of the thiosemicarbazone then performs an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion and forming the five-membered thiazoline ring.

-

Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic 2-hydrazinyl-4-methylthiazole ring.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of (4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride.

Materials and Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| Thiosemicarbazide | 1.0 | 91.13 | 9.11 g | Purity ≥ 99% |

| Chloroacetone | 1.0 | 92.53 | 9.25 g (7.7 mL) | Stabilized, Purity ≥ 95% |

| Ethanol | - | 46.07 | 150 mL | Absolute or 95% |

| Hydrochloric Acid | - | 36.46 | As needed | Concentrated (37%) or as ethereal solution |

Step-by-Step Procedure

Part A: Synthesis of (4-methyl-1,3-thiazol-2-yl)hydrazine (Free Base)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide (9.11 g, 0.1 mol) in 150 mL of ethanol.

-

Reagent Addition: While stirring the suspension, add chloroacetone (7.7 mL, 0.1 mol) dropwise at room temperature. Causality Note: The dropwise addition helps to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with continuous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expertise Insight: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion.[3]

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product may precipitate from the solution. If precipitation is incomplete, the solvent can be partially removed under reduced pressure.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The crude product is the free base, (4-methyl-1,3-thiazol-2-yl)hydrazine.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Suspend the crude free base in a suitable solvent such as ethanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (either concentrated HCl dropwise or a saturated solution of HCl in ethanol/ether) with stirring until the solution becomes acidic (test with pH paper). Trustworthiness Note: Formation of the hydrochloride salt is a self-validating step; the salt is typically a well-defined, crystalline solid that precipitates from the organic solvent, confirming the presence of the basic hydrazine moiety.

-

Precipitation and Collection: The white to off-white hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize yield.

-

Final Filtration and Drying: Collect the (4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for the target compound.

Safety, Handling, and Waste Disposal

Researcher Trustworthiness is built on a foundation of safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Hydrazine Derivatives: Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be absorbed through the skin.[7][8] All handling must be conducted in a certified chemical fume hood.[9] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and butyl rubber gloves.[10]

-

Chloroacetone: This reagent is a potent lachrymator and is toxic. Handle exclusively in a fume hood to avoid inhalation of vapors.

-

Waste Disposal: Aqueous waste containing hydrazine should be treated before disposal. Dilute the waste (to <5%) and slowly add a weak oxidizing agent like sodium hypochlorite solution (<5%) to neutralize the hydrazine.[9][11] All solid and organic waste must be disposed of through a licensed hazardous waste contractor.

Characterization of the Final Product

To confirm the identity and purity of the synthesized (4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the molecular structure. Expected 1H NMR signals include a singlet for the methyl group, a singlet for the thiazole ring proton, and exchangeable protons for the hydrazinium group (-NHNH3+).

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the cation (free base).[12]

-

Melting Point (m.p.): A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretches, C=N, and C-S bonds within the molecule.

Applications in Drug Discovery

The title compound is a valuable intermediate for synthesizing molecules with therapeutic potential. The hydrazine group can be readily reacted with aldehydes, ketones, or carboxylic acids to form hydrazones or hydrazides, respectively.[3][13] This allows for the "decoration" of the thiazole scaffold with various functional groups, a common strategy in lead optimization for developing new drugs. For instance, derivatives have been explored for their anti-Candida and antidiabetic activities.[4][13]

References

-

Scribd. Thiosemicarbazide Chemistry Review. [Link]

-

Sciencemadness.org. Hydrazine Safety & Handling Questions. [Link]

-

PubMed. Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl) -. [Link]

-

ChemBK. 2-hydrazine-4-methylbenzothiazole. [Link]

-

Sci-Hub. ChemInform Abstract: Reaction of 1‐(4‐Tolyl)thiosemicarbazide with Chloroacetone. An Unusual Event of a Benzidine Rearrangement. [Link]

-

ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. [Link]

-

ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

-

DTIC. Safety and Handling of Hydrazine. [Link]

-

Wiley Online Library. Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. [Link]

- Google Patents. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

-

Indian Journal of Chemistry. Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). [Link]

-

PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. [Link]

-

Organic Syntheses. 4-CHLORO-2-(2-CHLOROBENZYLIDENE)HYDRAZINECARBOTHIOAMIDE. [Link]

-

Wiley Online Library. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. [Link]

-

PubChem. 2-chloro-4-methylthiazole. [Link]

- Google Patents. KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.

-

PubMed Central. 4-{methyl}. [Link]

-

Hindawi. Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. [Link]

-

PrepChem.com. Synthesis of 4-methyl-2-hydrazinobenzothiazole. [Link]

-

Organic Syntheses. 2-AMINO-4-METHYLTHIAZOLE. [Link]

-

SpectraBase. Thiazole-2-hydrazine, 5-methyl-4-phenyl-. [Link]

-

PubMed Central. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents. [Link]

-

PubMed Central. 2-Hydrazinyl-4-methyl-1,3-benzothiazole. [Link]

-

NIH. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

Organic Syntheses. Synthesis of 1-(4-Chlorobenzylidene)-2-methylhydrazine. [Link]

-

NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

PubChem. Benzothiazole, 2-hydrazinyl-4-methyl-. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. arxada.com [arxada.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Hydrazinyl-4-methylthiazole Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-4-methylthiazole hydrochloride is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a hydrazine derivative of a thiazole core, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The reactivity of the hydrazine group, combined with the aromatic thiazole ring, makes it a valuable synthon for creating a diverse range of derivatives. Understanding the fundamental physical properties of this hydrochloride salt is a critical first step for its effective use in research and development, ensuring proper handling, storage, reaction setup, and purification.

This technical guide provides a consolidated overview of the known physical and chemical properties of this compound (CAS No: 14397-08-1). It is designed to be a primary resource for scientists, offering readily accessible data to support laboratory work and theoretical modeling.

Chemical Identity and Molecular Structure

The foundational information for any chemical compound is its unique set of identifiers and its molecular structure. These data points are essential for accurate record-keeping, database searches, and regulatory compliance.

| Identifier | Value | Source |

| Compound Name | This compound | [1][2] |

| Synonyms | (4-Methyl-thiazol-2-yl)-hydrazine HCl | [2] |

| CAS Number | 14397-08-1 | [2] |

| Molecular Formula | C₄H₈ClN₃S | [2] |

| Molecular Weight | 165.65 g/mol | [2] |

| InChI Key | PJVVBMWIMGMGGP-UHFFFAOYSA-N | [2] |

The structure consists of a thiazole ring substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position. The hydrochloride salt form enhances stability and can improve solubility in polar solvents compared to the free base.

Physicochemical and Computed Properties

| Property | Value | Source |

| Monoisotopic Mass | 165.0127461 u | [2] |

| Topological Polar Surface Area | 79.2 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Complexity | 77.7 | [2] |

Expert Insights:

-

A Topological Polar Surface Area (TPSA) of 79.2 Ų suggests moderate cell permeability, a key parameter in drug design for predicting oral bioavailability.

-

The presence of three hydrogen bond donors and four acceptors indicates the molecule's potential to form strong intermolecular interactions, which would influence its melting point, boiling point, and solubility in protic solvents.

Workflow for Physicochemical Characterization

For a compound like this compound, a full experimental characterization would follow a logical workflow to determine its key physical properties. The diagram below illustrates a standard process for such a characterization.

Sources

2-Hydrazinyl-4-methylthiazole hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of the 2-Hydrazinyl-4-methylthiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydrazinyl-4-methylthiazole core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. While the specific hydrochloride salt of the parent compound is not extensively studied, its derivatives have demonstrated a remarkable breadth of biological activities. This guide synthesizes the current understanding of the mechanisms of action associated with this chemical class, focusing on its anticancer, enzyme inhibitory, and antimicrobial properties. We will explore the key signaling pathways modulated by these compounds, present quantitative data on their potency, and provide exemplary experimental protocols for their evaluation.

The 2-Hydrazinyl-4-methylthiazole Scaffold: A Foundation for Diverse Bioactivity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many FDA-approved drugs. Its unique electronic properties and ability to form a variety of non-covalent interactions make it an ideal pharmacophore. The addition of a hydrazinyl group at the 2-position of a 4-methylthiazole ring creates a scaffold with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This structural versatility has been exploited by medicinal chemists to generate a wide array of derivatives with potent and selective biological activities.

Anticancer Mechanisms of Action

Derivatives of the 2-hydrazinyl-4-methylthiazole scaffold have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death, disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor growth and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis. For instance, certain novel hydrazino-thiazole derivatives have been shown to induce caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[1] Furthermore, some derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. One study reported that a particularly active thiazole derivative induced cell cycle arrest at the G1/S phase and increased the accumulation of cancer cells in the pre-G1 phase, indicative of apoptosis.[2]

Inhibition of Key Kinase Signaling Pathways

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently overexpressed or dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): Some 5-hydrazinyl-2-(2-(1-(thien-2-yl)ethylidene)hydrazinyl)thiazole derivatives have demonstrated dual inhibitory effects on both EGFR and Aromatase (ARO) enzymes, with IC50 values in the nanomolar range.[3]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was found to inhibit VEGFR-2, a key mediator of angiogenesis, with one compound showing an IC50 of 0.15 µM.[2]

The inhibition of these pathways is critical for halting tumor growth, as they control processes like cell proliferation, survival, and the formation of new blood vessels that supply nutrients to the tumor.

Disruption of Protein-Protein Interactions

A more recent and highly specific mechanism of action for this class of compounds is the inhibition of the eIF4E/eIF4G protein-protein interaction. The eukaryotic translation initiation factor 4E (eIF4E) is often overexpressed in various cancers and plays a crucial role in the translation of mRNAs encoding for proteins involved in cell growth and proliferation. A novel hydrazinyl thiazole derivative, A37, was found to have a good affinity for the eIF4E protein, thereby inhibiting the Ras/MAPK/eIF4E signaling pathway and demonstrating potent antitumor activity in preclinical models.[4]

Signaling Pathway: Inhibition of the Ras/MAPK/eIF4E Axis

Caption: Inhibition of the Ras/MAPK/eIF4E signaling pathway by a hydrazinyl thiazole derivative.

Diverse Enzyme Inhibition Profiles

Beyond their anticancer properties, derivatives of 2-hydrazinyl-4-methylthiazole have been shown to inhibit a variety of other enzymes implicated in different diseases.

| Enzyme Target | Therapeutic Area | Reported IC50 Values | Reference |

| 15-Lipoxygenase (15-LOX) | Inflammation | 0.12 ± 0.002 to 0.69 ± 0.5 µM | [5] |

| Carbonic Anhydrase II (bCA II) | Glaucoma, Epilepsy | 1.26 ± 0.24 µM (most active) | [5] |

| α-Glucosidase | Diabetes | 1.40 ± 0.01 µM to 6.2 ± 0.19 µM | [6] |

| α-Amylase | Diabetes | 4.94–28.17 µM | [6] |

| Mushroom Tyrosinase | Hyperpigmentation | 3.17 µM | [7] |

| Aromatase (ARO) | Breast Cancer | 98.6 nM | [3] |

This broad inhibitory profile highlights the potential of this scaffold in developing treatments for inflammatory diseases, diabetes, and disorders of pigmentation, in addition to cancer.

Antimicrobial Activity

Several studies have reported that hydrazinyl thiazole derivatives possess significant antimicrobial activity against a range of pathogenic microbes.[3] This dual anticancer and antimicrobial activity is particularly interesting in the context of treating cancer patients, who are often immunocompromised and susceptible to infections.[3]

Structure-Activity Relationships (SAR)

The biological activity of 2-hydrazinyl-4-methylthiazole derivatives is highly dependent on the nature and position of substituents on the scaffold. For example, in the case of anticancer activity, the introduction of different substitutions on the benzylidene hydrazinyl moiety can significantly increase or decrease the IC50 values against cancer cell lines.[2] Similarly, for enzyme inhibition, specific substitutions can confer selectivity for one enzyme over another. A detailed analysis of SAR is crucial for the rational design of more potent and selective drug candidates.

Experimental Protocols

The following are examples of standard protocols used to evaluate the biological activity of 2-hydrazinyl-4-methylthiazole derivatives.

MTT Assay for In Vitro Cytotoxicity

This assay is used to assess the antiproliferative activity of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Experimental Workflow: MTT Assay

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This protocol is used to determine the inhibitory potential of compounds against a specific enzyme.

-

Enzyme Preparation: Prepare a solution of bovine carbonic anhydrase II (bCA II) in Tris-HCl buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

-

Absorbance Monitoring: Monitor the change in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.

-

Inhibition Calculation: Calculate the percentage of enzyme inhibition for each compound concentration.

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The 2-hydrazinyl-4-methylthiazole scaffold is a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, with well-defined mechanisms of action in many cases. Future research should focus on:

-

Lead Optimization: Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: Further elucidating the precise molecular targets and signaling pathways for the most active compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in preclinical animal models of cancer, diabetes, and inflammatory diseases.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation therapies for a variety of human diseases.

References

-

Various Authors. (2025). Synthesis of Some p-Toluenesulfonyl-hydrazinothiazoles and Hydrazino-bis-thiazoles and Their Anticancer Activity. ResearchGate. [Link]

-

Various Authors. (2022). Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

-

Various Authors. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

Various Authors. (Date Not Available). Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science Publisher. [Link]

-

Various Authors. (2023). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Semantic Scholar. [Link]

-

Various Authors. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed. [Link]

-

Various Authors. (Date Not Available). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. [Link]

-

Various Authors. (2025). Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. PubMed. [Link]

-

Various Authors. (2017). Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. PubMed. [Link]/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrazinyl-Thiazole Core: A Technical Guide to 2-Hydrazinyl-4-methylthiazole Hydrochloride for Drug Discovery Professionals

Introduction: The Significance of the 2-Hydrazinyl-4-methylthiazole Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to a multitude of biologically active compounds. When functionalized with a hydrazinyl group at the 2-position, its pharmacological potential is significantly amplified, giving rise to a class of molecules with a broad spectrum of therapeutic applications. 2-Hydrazinyl-4-methylthiazole hydrochloride is a key starting material and intermediate in the synthesis of these valuable derivatives. Its reactive hydrazinyl moiety serves as a versatile handle for the construction of more complex molecular architectures, most notably through the formation of hydrazones.[1][2] These subsequent derivatives have demonstrated promising activities, including antidiabetic, antimicrobial, and anticancer properties, making the parent hydrochloride an invaluable tool for researchers and drug development professionals.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies to empower innovation in drug discovery.

Physicochemical and Safety Profile

While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related structures and general chemical principles. The hydrochloride salt form is expected to be a crystalline solid with enhanced solubility in polar solvents compared to its free base.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 2-Hydrazino-4-methylbenzothiazole (Analog) | 2-Hydrazinobenzothiazole (Analog) |

| Molecular Formula | C₄H₈ClN₃S | C₈H₉N₃S | C₇H₇N₃S |

| Molecular Weight | 165.65 g/mol | 179.24 g/mol [5] | 165.22 g/mol [6] |

| Appearance | White to off-white crystalline solid | White needle-like crystals[7] | Solid |

| Melting Point | Not available | 167-169 °C[7] | 198-202 °C[6] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Insoluble in water[8] | Soluble in hot methanol[6] |

Safety and Handling

This compound, as a hydrazine derivative, requires careful handling due to its potential toxicity. Hydrazine-containing compounds are often classified as harmful if swallowed, toxic in contact with skin, and can cause severe skin and eye irritation.[5][9] Inhalation may also be harmful.[5]

Core Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Synthesis of this compound: A Methodological Deep Dive

The most established and versatile method for the synthesis of 2-hydrazinylthiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the cyclization of a thiosemicarbazone with an α-haloketone. The following is a detailed, two-step protocol for the preparation of this compound, based on established methodologies for this class of compounds.

Step 1: Synthesis of Thiosemicarbazide (Precursor)

While thiosemicarbazide is commercially available, understanding its formation is key. It is typically synthesized from the reaction of hydrazine with a thiocyanate salt. For the purpose of this guide, we will begin with commercially available thiosemicarbazide.

Step 2: Hantzsch Thiazole Synthesis and Hydrochloride Salt Formation

This step involves the reaction of thiosemicarbazide with an appropriate α-haloketone, in this case, chloroacetone, to form the 2-hydrazinyl-4-methylthiazole ring, followed by precipitation as the hydrochloride salt.

Caption: Hantzsch synthesis workflow for 2-Hydrazinyl-4-methylthiazole HCl.

Detailed Experimental Protocol:

Materials:

-

Thiosemicarbazide

-

Chloroacetone

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1 molar equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add chloroacetone (1 molar equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Cooling and Precipitation: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Salt Formation: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring. The hydrochloride salt of the product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Spectroscopic Characterization

While a definitive, published spectrum for this compound is elusive, the expected spectral characteristics can be predicted based on its structure and data from closely related analogs.